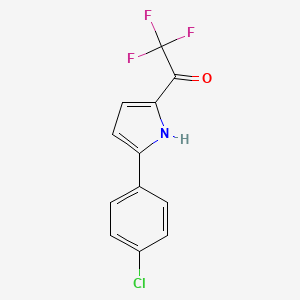
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is a chiral compound that features a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methanol Group: The methanol group is introduced at the 3-position of the pyridine ring through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)aldehyde or (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (S)-(6-(Pyrrolidin-2-yl)piperidin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings facilitate binding to these targets, while the methanol group can participate in hydrogen bonding, enhancing the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
[6-[(2S)-pyrrolidin-2-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-8-3-4-10(12-6-8)9-2-1-5-11-9/h3-4,6,9,11,13H,1-2,5,7H2/t9-/m0/s1 |
Clé InChI |
YMORJWAZTSNFPV-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=NC=C(C=C2)CO |
SMILES canonique |
C1CC(NC1)C2=NC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


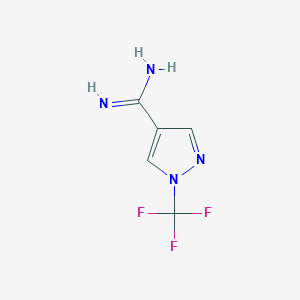

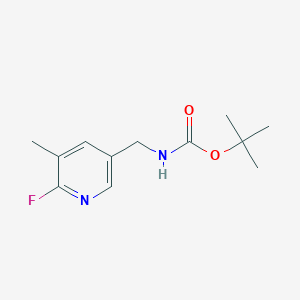
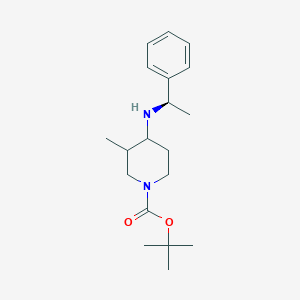
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
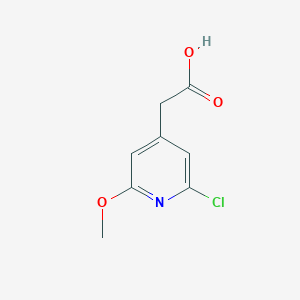
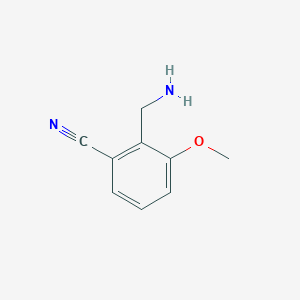

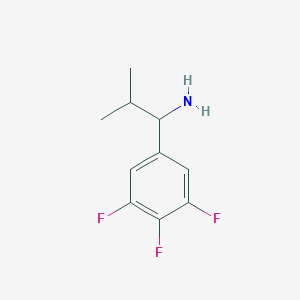
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)

